molecular formula C18H13F2OP B1273482 Bis(4-fluorophenyl)phenylphosphine oxide CAS No. 54300-32-2

Bis(4-fluorophenyl)phenylphosphine oxide

Cat. No. B1273482
CAS RN: 54300-32-2
M. Wt: 314.3 g/mol
InChI Key: AAYLOGMTTMROGA-UHFFFAOYSA-N
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Patent
US05399654

Procedure details

A mixture of anhydrous ethylether and dried magnesium 5 g was put in a reaction vessel, into which a solution of parabromofluorobezene 35 g dissolved in anhydrous ethylether 50 ml subsequently was added slowly to prepare a Grignard reagent. Into this Grignard reagent, a solution of dichlorophenylphosphine oxide 19.5 g dissolved in anhydrous ethylether was added for a reaction. After performing the reaction, the solution was washed with distilled water and moisture was removed therefrom with a drying agent. Thereafter, the resulting solution was concentrated under a reduced pressure and was vacuum-distilled to give 25.77 g of bis(4-fluorophenyl)phenylphosphine oxide, which was then subjected to the treatment of infrared spectrum analysis and NMR spectrum analysis to insure the existence of P=O and --P--C6H4 -- groups therein.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
19.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Mg].Br[C:3]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][CH:4]=1.Cl[P:11](=[O:19])(Cl)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>C(OCC)C>[F:9][C:6]1[CH:7]=[CH:8][C:3]([P:11](=[O:19])([C:3]2[CH:8]=[CH:7][C:6]([F:9])=[CH:5][CH:4]=2)[C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[CH:4][CH:5]=1

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)F
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
19.5 g
Type
reactant
Smiles
ClP(C1=CC=CC=C1)(Cl)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Quantity
5 g
Type
reactant
Smiles
[Mg]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was put in a reaction vessel, into which
ADDITION
Type
ADDITION
Details
subsequently was added slowly
ADDITION
Type
ADDITION
Details
was added for a reaction
CUSTOM
Type
CUSTOM
Details
the reaction
WASH
Type
WASH
Details
the solution was washed with distilled water and moisture
CUSTOM
Type
CUSTOM
Details
was removed
CONCENTRATION
Type
CONCENTRATION
Details
Thereafter, the resulting solution was concentrated under a reduced pressure
DISTILLATION
Type
DISTILLATION
Details
was vacuum-distilled

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)P(C1=CC=CC=C1)(C1=CC=C(C=C1)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 25.77 g
YIELD: CALCULATEDPERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.